molecular formula C13H12N4O B1605896 Oxifungin CAS No. 64057-48-3

Oxifungin

Cat. No. B1605896
CAS RN: 64057-48-3
M. Wt: 240.26 g/mol
InChI Key: NSOWETRRDBSIFL-UHFFFAOYSA-N
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Description

Oxifungin is a natural product that belongs to the echinocandin family, which is a group of antifungal agents. It was first isolated from a fermentation broth of Aspergillus fumigatus in 1988. Oxifungin has been found to have potent antifungal activity against a broad spectrum of fungal species, including Candida and Aspergillus.

Mechanism of Action

Oxifungin inhibits the synthesis of β-(1,3)-D-glucan, which is an essential component of the fungal cell wall. This leads to the weakening of the cell wall and eventual cell lysis. Oxifungin has a higher affinity for β-(1,3)-D-glucan synthase than other echinocandins, making it a potent antifungal agent.
Biochemical and Physiological Effects:
Oxifungin has been shown to have minimal toxicity in vitro and in vivo. It does not affect the growth of mammalian cells or the activity of human serum complement. However, it has been found to have a slight inhibitory effect on platelet aggregation. Oxifungin has also been shown to have a low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

Oxifungin is a potent antifungal agent with a broad spectrum of activity. It has been shown to be effective against both Candida and Aspergillus, which are two of the most common fungal pathogens. However, oxifungin is a natural product, which means that its availability is limited. The synthesis of oxifungin is also a complex process that requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of oxifungin. One area of research is the development of new formulations of oxifungin that can be used for the treatment of systemic fungal infections. Another area of research is the investigation of the potential synergistic effects of oxifungin with other antifungal agents. Additionally, the study of the mechanism of action of oxifungin can lead to the development of new antifungal agents that target the fungal cell wall. Finally, the study of oxifungin can also lead to the discovery of new natural products with antifungal activity.

Scientific Research Applications

Oxifungin has been extensively studied for its antifungal activity and has shown promising results in vitro and in vivo. It has been found to be effective against a wide range of fungal pathogens, including Candida albicans, Candida glabrata, Candida tropicalis, and Aspergillus fumigatus. Oxifungin has also been shown to have synergistic effects when used in combination with other antifungal agents, such as amphotericin B and fluconazole.

properties

IUPAC Name

3-(phenoxymethyl)-1,2-dihydropyrido[3,4-e][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-2-4-10(5-3-1)18-9-13-15-12-8-14-7-6-11(12)16-17-13/h1-8,16H,9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOWETRRDBSIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=C(C=CN=C3)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50982448
Record name 3-(Phenoxymethyl)-1,2-dihydropyrido[3,4-e][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50982448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxifungin

CAS RN

64057-48-3
Record name Oxifungin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064057483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Phenoxymethyl)-1,2-dihydropyrido[3,4-e][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50982448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXIFUNGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F14V3I66R3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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